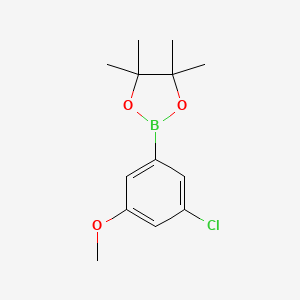
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as CMPD) is an organic compound belonging to the boron family. It is a colorless liquid with a molecular weight of 186.25 g/mol and a boiling point of 111.3 °C. CMPD is soluble in organic solvents such as ethanol and chloroform. It is a versatile compound with a wide range of applications in organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
One area of scientific research involving compounds related to 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the analysis of crystal structures. The crystal structure of a similar compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was determined using single-crystal X-ray diffractometer data. This study revealed details about the orthorhombic structure, lattice constants, and the tetracoordinated boron atom, providing insights into the molecular architecture of such compounds (Seeger & Heller, 1985).
Synthesis of Derivatives
The synthesis of derivatives of 1,3,2-dioxaborolanes, including those with mercapto- and piperazino-modifications, has been explored. These derivatives exhibit inhibitory activity against serine proteases, showcasing the potential for biomedical applications (Spencer et al., 2002).
Application in Polyene Synthesis
Another application is in the synthesis of boron-containing stilbene derivatives and boron-capped polyenes. These compounds are being investigated for their use in new materials for LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Molecular Structure Characterization
Research has also focused on the characterization of the molecular structure of these compounds. Studies using methods like X-ray diffraction and density functional theory (DFT) have been conducted to understand the physicochemical properties, conformation, and electrostatic potential of these molecules (Huang et al., 2021).
Transition Metal-Catalyzed Reactions
The role of 1,3,2-dioxaborolanes in transition metal-catalyzed reactions, such as hydroboration of alkenes, has been studied. These reactions are significant for synthesizing organoboronate esters, which have various applications in organic synthesis (Fritschi et al., 2008).
Wirkmechanismus
- The primary target of this compound is the SARS-CoV-2 main protease (also known as 3CLpro or Mpro). This protease plays a crucial role in viral replication by cleaving the viral polyproteins into functional components necessary for virus assembly and maturation .
- At the cellular level, reduced viral particle production limits the spread of the virus within the host .
Target of Action
Mode of Action
- The compound interacts with the active site of the SARS-CoV-2 main protease through noncovalent interactions. By binding to the active site, it inhibits the protease’s enzymatic activity, preventing the cleavage of viral polyproteins. The binding induces conformational changes in the protease, rendering it inactive and disrupting viral replication .
Biochemical Pathways
Pharmacokinetics
- The compound is administered orally or intravenously. It distributes to various tissues, including lung tissue (important for SARS-CoV-2 infection). Metabolized primarily in the liver. Eliminated via urine and feces. High bioavailability due to good absorption and tissue distribution .
Result of Action
Action Environment
- Stability of the compound may be influenced by temperature, humidity, and pH. Optimal efficacy occurs within a narrow range of environmental conditions. Proper storage and handling are crucial to maintain compound stability and efficacy .
Biochemische Analyse
Biochemical Properties
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The interaction between this compound and palladium catalysts is crucial for these reactions, as it enables the transfer of the boron moiety to the organic substrate, resulting in the formation of new chemical bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For example, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been found to have minimal impact on cellular function, while higher doses can induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular processes, such as increased oxidative stress and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For instance, the presence of certain transporters can enhance the uptake of this compound into specific cellular compartments, thereby modulating its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEONBEFVLDNCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675213 | |
| Record name | 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929626-16-4 | |
| Record name | 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



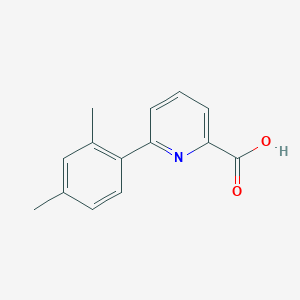
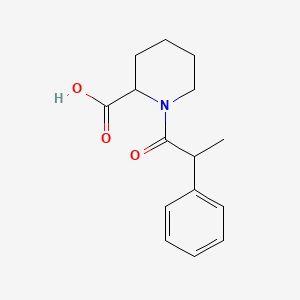

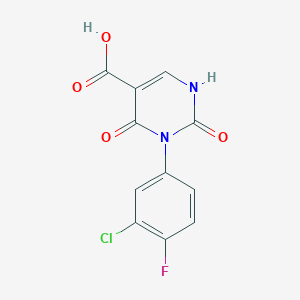

![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)
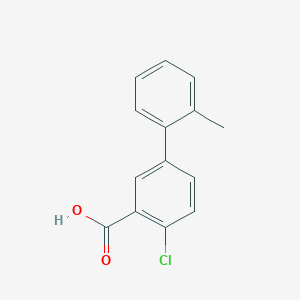
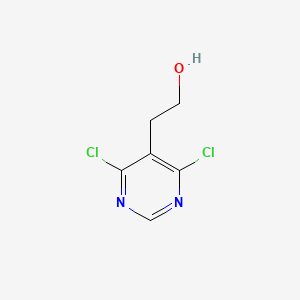
![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
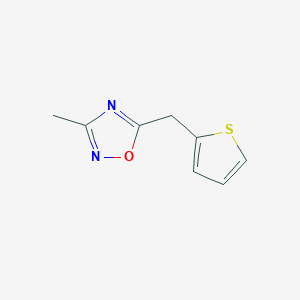
![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)
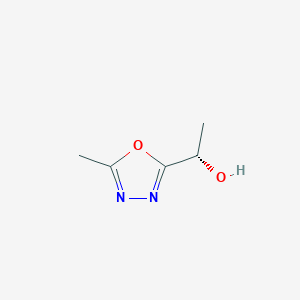
![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)